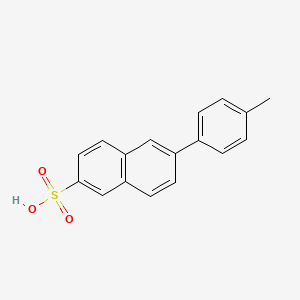
6-(4-Methylphenyl)naphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylphenyl)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalene sulfonates. This compound features a naphthalene moiety with a sulfonic acid group at the 2-position and a 4-methylphenyl group at the 6-position. It is a colorless, water-soluble solid that is often used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of naphthalene with sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then reacted with 4-methylphenylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation reactors where naphthalene is treated with sulfuric acid. The subsequent steps involve purification and crystallization to obtain the final product with high purity. The process is optimized for yield and cost-effectiveness, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methylphenyl)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium hydroxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, naphthols, and substituted naphthalenes. These products are often used as intermediates in the synthesis of dyes and other organic compounds .
Wissenschaftliche Forschungsanwendungen
6-(4-Methylphenyl)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Acts as a fluorescent probe for studying protein conformations and interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(4-Methylphenyl)naphthalene-2-sulfonic acid involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on proteins, altering their conformation and activity. This interaction is often mediated by the sulfonic acid group, which can form hydrogen bonds and electrostatic interactions with amino acid residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the 4-methylphenyl group, making it less hydrophobic.
6-Hydroxy-2-naphthalenesulfonic acid: Contains a hydroxyl group instead of the 4-methylphenyl group, leading to different reactivity and applications.
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Features both amino and hydroxyl groups, used in dye synthesis.
Uniqueness
6-(4-Methylphenyl)naphthalene-2-sulfonic acid is unique due to the presence of the 4-methylphenyl group, which enhances its hydrophobicity and alters its chemical reactivity. This makes it particularly useful in applications where increased hydrophobic interactions are desired, such as in the synthesis of certain dyes and pigments .
Eigenschaften
CAS-Nummer |
98260-22-1 |
|---|---|
Molekularformel |
C17H14O3S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
6-(4-methylphenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14O3S/c1-12-2-4-13(5-3-12)14-6-7-16-11-17(21(18,19)20)9-8-15(16)10-14/h2-11H,1H3,(H,18,19,20) |
InChI-Schlüssel |
ZVZNDLUZBLKCGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


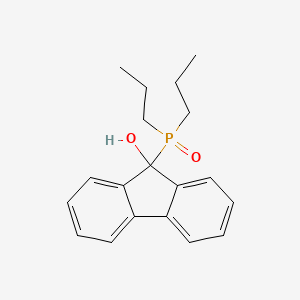
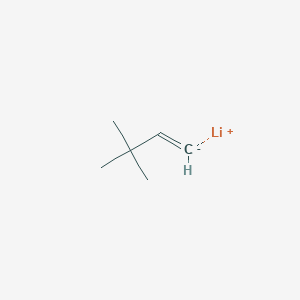
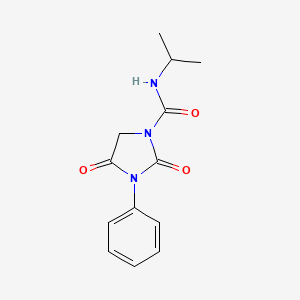
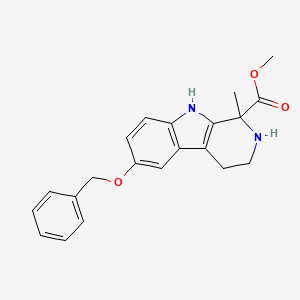
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)

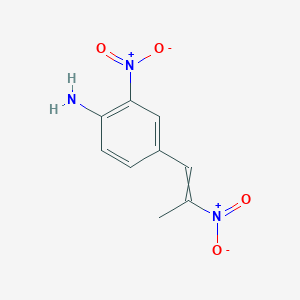

![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
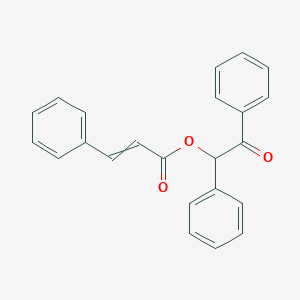
![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
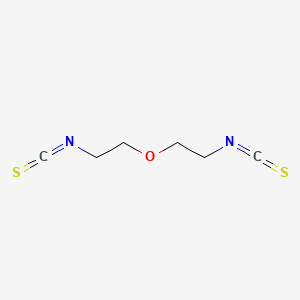
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
